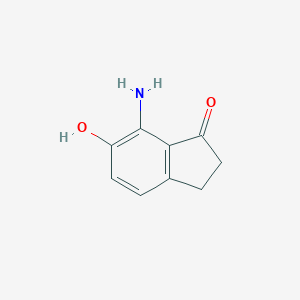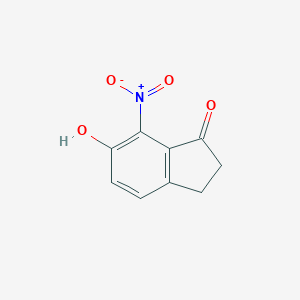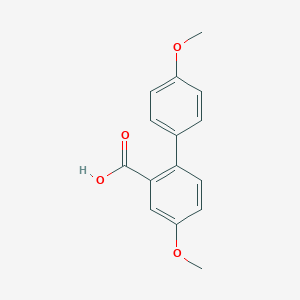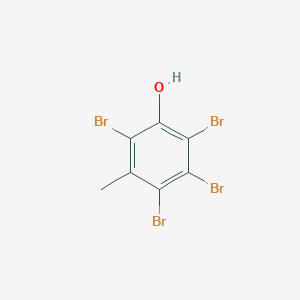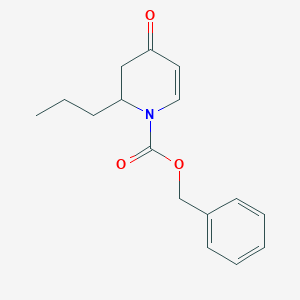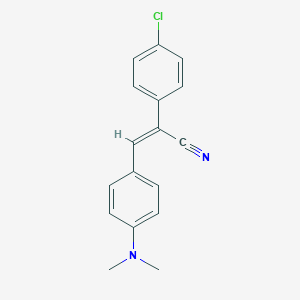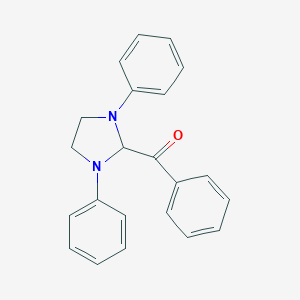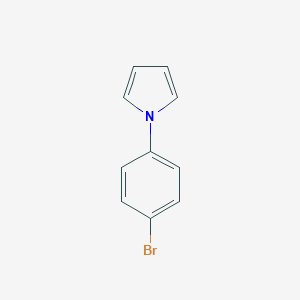
1-(4-bromophenyl)-1H-pyrrole
Descripción general
Descripción
The compound “1-(4-bromophenyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “1-(4-bromophenyl)-1H-pyrrole” were not found, similar compounds often involve reactions such as Suzuki cross-coupling . This method involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .Molecular Structure Analysis
The molecular structure of a similar compound, “1-Propanone, 1-(4-bromophenyl)-”, has been analyzed . It has a molecular formula of C9H9BrO and a molecular weight of 213.071 .Aplicaciones Científicas De Investigación
Synthesis and Photoluminescence
1-(4-bromophenyl)-1H-pyrrole has been utilized in the synthesis of various chemical compounds. For instance, it reacts with aromatic alkynes under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines, using rhodamine 6G as a catalyst. This process is significant due to its room temperature operation and avoidance of transition metal catalysts (Das, Ghosh, & Koenig, 2016). Moreover, polymers containing 1-(4-bromophenyl)-1H-pyrrole show strong fluorescence and photoluminescence, making them suitable for electronic applications (Zhang & Tieke, 2008).
Corrosion Inhibition
Research has also focused on 1H-pyrrole derivatives, like 1-(4-bromophenyl)-1H-pyrrole, for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting carbon steel in hydrochloric acid, indicating their utility in industrial applications (Zarrouk et al., 2015).
Thermodynamic Properties
The study of thermodynamics of halogenated 1-phenylpyrrole derivatives, which include 1-(4-bromophenyl)-1H-pyrrole, has provided insights into their standard molar enthalpies of formation. These studies are crucial for understanding the stability and reactivity of these compounds (Santos & Silva, 2010).
Polymer Synthesis
Additionally, 1-(4-bromophenyl)-1H-pyrrole derivatives have been used in the synthesis of deeply colored polymers. These polymers, due to their solubility and color properties, are potential candidates for various applications, including optoelectronics (Welterlich, Charov, & Tieke, 2012).
Catalysis in Organic Synthesis
Furthermore, derivatives of 1-(4-bromophenyl)-1H-pyrrole have been utilized in catalysis for organic synthesis processes. These compounds have facilitated efficient coupling reactions, exemplified by the synthesis of a highly active palladium catalyst for Suzuki-type C−C coupling (Mazet & Gade, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSPNWMMJNYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297607 | |
| Record name | 1-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrrole | |
CAS RN |
5044-39-3 | |
| Record name | 5044-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



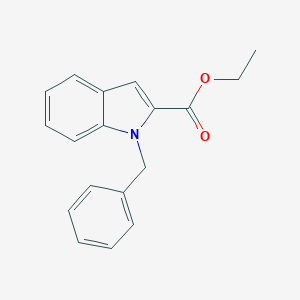
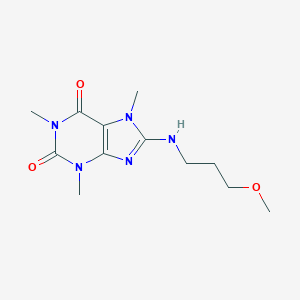
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
